2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17390393
InChI: InChI=1S/C11H14FNO/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3
SMILES:
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC17390393

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine -

Specification

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name 2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C11H14FNO/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3
Standard InChI Key IMDPOLWCVTWFBR-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C2CC2N)F

Introduction

Chemical Synthesis and Stereochemical Considerations

The synthesis of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine involves multi-step organic reactions, primarily focusing on cyclopropanation and subsequent functionalization. A common approach begins with the formation of the cyclopropane ring via carbene or carbenoid addition to an alkene precursor. For example, the trans-isomer of a related compound, 2-(3-fluorophenyl)-1-cyclopropyl amine, is synthesized through DCC-mediated amidation followed by silica gel chromatography to separate diastereomers . Hydrolysis under refluxing ethanolic HCl yields enantioenriched amines with >95% enantiopurity .

Table 1: Key Synthetic Intermediates and Conditions

StepReaction TypeReagents/ConditionsOutcome
1CyclopropanationCarbenoid addition to alkeneCyclopropane ring formation
2AmidationDCC, (S)-(+)-α-methoxyphenylacetic acidDiastereomer separation (63a/63b)
3HydrolysisEthanolic HCl, refluxEnantioenriched amine (62a/62b)

The rigidity of the cyclopropane ring introduces steric and electronic effects that influence both synthetic pathways and biological activity. For instance, replacing a benzylic methylene group with a cyclopropane ring enhances metabolic stability by reducing oxidative degradation .

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine, reflects its ethoxy and fluorine substituents on the aromatic ring and the amine group on the cyclopropane. X-ray crystallography of analogous compounds reveals that the cyclopropane ring induces conformational restrictions, altering binding orientations in enzyme active sites . For example, in nNOS inhibitors, the fluorophenyl ring adopts a position that minimizes van der Waals clashes, optimizing selectivity .

Table 2: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄FNO
Molecular Weight195.23 g/mol
Canonical SMILESCCOC1=C(C=C(C=C1)C2CC2N)F
Enantiopurity>95%

Stereochemistry plays a critical role in biological activity. The (R,R) enantiomer of a related cyclopropane derivative exhibits 8-fold higher nNOS affinity than the (S,S) counterpart due to favorable linker conformations and fluorophenyl orientations .

Pharmacological Applications and Selectivity

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine derivatives demonstrate potent inhibition of nNOS, a key enzyme in neurotransmission and neurodegenerative diseases. In vitro assays show that introducing a cyclopropane ring improves selectivity over iNOS by 73-fold compared to earlier leads . This selectivity arises from differential interactions with hydrophobic pockets in NOS isoforms.

Table 3: Enzymatic Inhibition Profiles

CompoundnNOS Kᵢ (μM)iNOS Kᵢ (μM)Selectivity (nNOS/iNOS)
Lead Compound0.0191.473-fold
Analog A0.0181.372-fold

Comparative Analysis with Structural Analogs

Comparing 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine to analogs like (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride reveals stark differences in stereochemical impact. The latter, a tranylcypromine derivative, shows distinct binding modes in monoamine oxidase inhibition, underscoring the role of substituent positioning .

Table 4: Structural and Functional Comparisons

CompoundTarget EnzymeSelectivity Over IsoformsKey Structural Feature
2-(4-Ethoxy-3-fluorophenyl)...nNOS73-fold (iNOS)Ethoxy-fluorophenyl group
(1R,2S)-2-(4-Fluorophenyl)...MAO10-fold (MAO-A/MAO-B)trans-Cyclopropane configuration

Future Directions and Challenges

Future studies should address CYP3A4 off-target effects through rational design, such as incorporating polar groups to reduce hydrophobicity. Additionally, in vivo pharmacokinetic studies are needed to validate brain permeability claims suggested by in vitro models . Collaborative efforts between synthetic chemists and pharmacologists will be essential to advance this compound toward preclinical development.

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